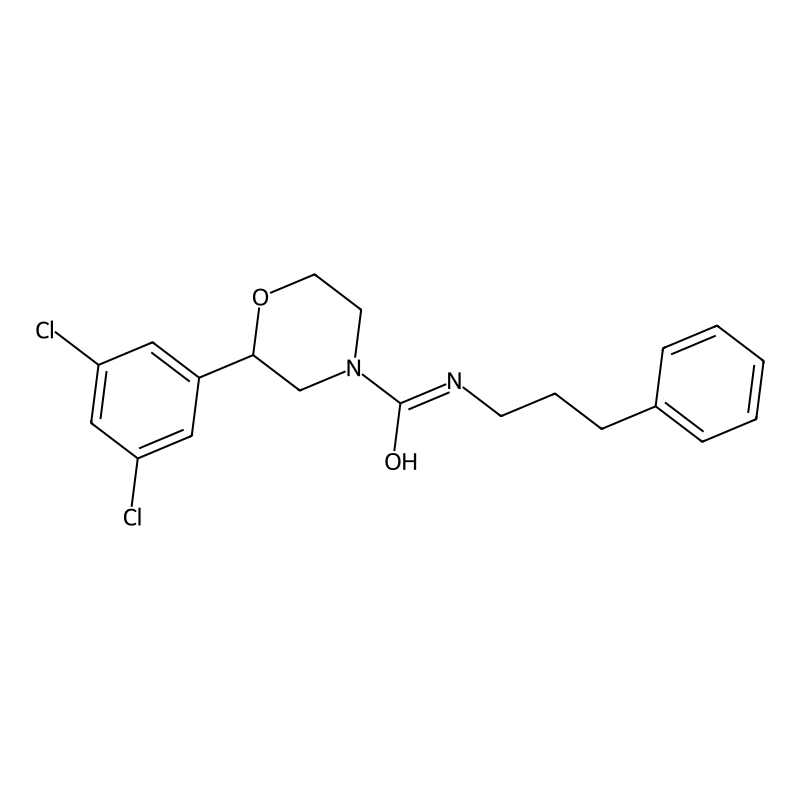

2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Search limitations: Scientific literature databases often focus on known compounds with established research areas. Since this compound has a complex structure and lacks a common name or abbreviation, it might not be indexed or easily searchable.

Possibility of a novel compound: The structure suggests it could be a novel molecule, potentially designed for a specific research purpose. However, without additional information about its origin or synthesis, it is difficult to confirm this.

Further Exploration

If you have information about the origin or synthesis of this compound, consider these resources for further exploration:

- Chemical structure databases: Resources like PubChem () allow you to search by structure to see if the compound is known and has any associated research data.

- Patent databases: Scientific discoveries are often patented, so searching patent filings for the compound structure or related functional groups might reveal its intended use.

2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide, also known as SDZ 220-581, is a synthetic organic compound classified under morpholine derivatives. Its molecular formula is C20H22Cl2N2O2, and it features a morpholine ring substituted with a 3,5-dichlorophenyl group and a 3-phenylpropyl group. This compound has garnered attention for its potential therapeutic applications due to the diverse biological activities associated with morpholine derivatives.

- Oxidation: This can introduce oxygen-containing functional groups. Common reagents include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: This process can remove functional groups or reduce double bonds, typically using lithium aluminum hydride or hydrogen gas with a palladium catalyst.

- Substitution: It allows for the replacement of one functional group with another, often using alkyl halides or acyl chlorides under basic or acidic conditions.

The specific products formed from these reactions depend on the conditions and reagents used.

2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide exhibits a range of biological activities. Morpholine derivatives are known to interact with various molecular targets, including enzymes and receptors, which may lead to therapeutic effects. The exact mechanisms of action require further investigation but suggest potential applications in pharmacology.

The synthesis of this compound typically involves several key steps:

- Formation of the Morpholine Ring: Achieved by reacting diethanolamine with a suitable halogenated compound under basic conditions.

- Introduction of the 3,5-Dichlorophenyl Group: This is done by reacting the morpholine derivative with 3,5-dichlorobenzoyl chloride in the presence of a base like triethylamine.

- Attachment of the 3-Phenylpropyl Group: This step involves nucleophilic substitution using 3-phenylpropyl bromide.

Industrial production methods focus on optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

This compound has potential applications in various fields:

- Pharmaceutical Development: It serves as a candidate for drug development, particularly in areas where morpholine derivatives have shown efficacy.

- Chemical Research: Utilized as a reagent or intermediate in organic synthesis.

- Biological Studies: Acts as a tool for studying biological processes .

Interaction studies for 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide are essential to understand its biological efficacy. The compound's interactions with specific enzymes or receptors can reveal insights into its therapeutic potential. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2,5-Dichlorophenyl)morpholine-4-carboxamide | Contains a dichlorophenyl group | Less bulky than the phenylpropyl substitution |

| N-(4-Chlorophenyl)morpholine-4-carboxamide | Substituted with a para-chlorophenyl group | Different substitution pattern may affect biological activity |

| 2-(4-Methylphenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide | Methyl substitution on phenyl ring | Potentially altered lipophilicity compared to dichlorophenyl |

These compounds highlight the uniqueness of 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide due to its specific substitutions that may influence its pharmacological properties and interactions .